molecular formula C20H26ClN5O5S B2593026 ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate CAS No. 1251627-56-1

ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate

Cat. No.: B2593026
CAS No.: 1251627-56-1
M. Wt: 483.97
InChI Key: RVSHZWAIEFSKBI-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate is a complex organic compound that features a piperazine ring, a pyrazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)formamido]acetate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethylpyrazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O5S/c1-3-25-14-17(19(28)22-13-18(27)31-4-2)20(23-25)32(29,30)26-10-8-24(9-11-26)16-7-5-6-15(21)12-16/h5-7,12,14H,3-4,8-11,13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSHZWAIEFSKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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